2-Methylnonan-1-amine

Description

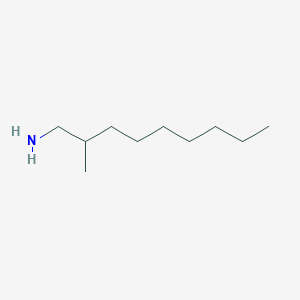

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHZZTIELHYAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety Monograph: 2-Methylnonan-1-amine

CAS No: 44995-93-9 | Formula: C₁₀H₂₃N | Class: Branched Primary Aliphatic Amine

Executive Summary & Application Context

Author’s Note: As of 2026, 2-methylnonan-1-amine remains a specialized intermediate with limited specific toxicological data in public registries. The safety protocols defined in this guide are derived using Read-Across Toxicology principles, utilizing data from structural analogs (n-decylamine, 2-ethylhexylamine) and quantitative structure-activity relationships (QSAR).

This compound is a branched C10 primary amine . Unlike linear analogs, the branching at the

Core Hazards At-A-Glance

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | DANGER | Causes severe skin burns and eye damage (H314).[1] |

| Acute Toxicity (Oral) | 4 | WARNING | Harmful if swallowed (H302).[1] |

| Aquatic Toxicity (Acute) | 1 | WARNING | Very toxic to aquatic life (H400). |

| Sensitization (Skin) | 1B | WARNING | May cause an allergic skin reaction (H317). |

Physicochemical Profile & Stability Logic

Understanding the physical state is the first step in exposure control. The branching reduces the freezing point compared to n-decylamine, likely resulting in a liquid state at room temperature with lower volatility but persistent "creeping" behavior on glass surfaces.

Property Table (Experimental vs. Predicted)

| Property | Value (Est./Lit.) | Technical Implication |

| Molecular Weight | 157.30 g/mol | Moderate volatility; significant skin permeation potential. |

| Physical State | Colorless Liquid | Viscosity likely lower than n-decylamine due to branching. |

| Boiling Point | ~205–210 °C (760 mmHg) | High boiling point; vacuum distillation required for purification. |

| Flash Point | ~85–90 °C (Predicted) | Combustible (Class IIIA). Avoid open flames. |

| pKa (Conj. Acid) | ~10.5 | Highly basic; incompatible with acids, anhydrides, and isocyanates. |

| Density | ~0.79 g/mL | Floats on water; surface film formation complicates aquatic cleanup. |

The "Carbon Dioxide Trap" (Stability Warning)

Primary amines are notorious for reacting with atmospheric CO₂ to form carbamate salts. This reaction is often mistaken for "polymerization" or "oxidation" by junior chemists.

Mechanism:

Operational Safety: Handling & Storage

Directive: Do not rely on standard fume hood airflow alone. The corrosivity requires barrier protection.

A. Engineering Controls

-

Inert Atmosphere: Store and handle under Nitrogen or Argon.

-

Glassware: Use greased ground glass joints or Teflon sleeves. Reason: The amine will etch glass over time and "freeze" joints via carbamate formation.

-

Transfer: Use cannula transfer or positive-pressure syringe techniques for volumes < 50 mL. Avoid pouring.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles + Face Shield (8-inch minimum). Safety Glasses are insufficient.

-

Hands (Immersion): Butyl Rubber (0.7 mm) or Viton.

-

Hands (Splash): Double-gloved Nitrile (minimum thickness 0.11 mm). Note: Amines permeate nitrile rapidly. Change gloves immediately upon splash.

-

Body: Chemical-resistant apron over lab coat.

C. Validated Neutralization Protocol (Spills)

Do not use neat acid to neutralize amine spills; the exotherm can vaporize the amine, creating an inhalation hazard.

-

Isolate: Evacuate area (10m radius) if spill > 100 mL.

-

Absorb: Cover with dry sand or Vermiculite.

-

Neutralize: Apply a 1:10 dilution of Acetic Acid or Citric Acid solution onto the absorbent material, not the neat liquid.

-

Disposal: Collect as hazardous basic organic waste.

Emergency Response (Self-Validating Protocols)

Scenario 1: Ocular Exposure (The "10-Second Rule")

Critical Mechanism: Amines saponify fatty tissues in the cornea immediately, causing deep, irreversible opacity.

-

Immediate Action: Irrigate eye(s) for 30 minutes minimum .

-

Contraindication: NEVER use vinegar or weak acids to neutralize the eye. This causes a secondary thermal burn.

-

Validation: Check pH of the cul-de-sac (eye pocket) with litmus paper after 15 mins. Continue irrigation until pH is neutral (7.0–7.5).

Scenario 2: Skin Contact

-

Drench: Immediate safety shower for 15 minutes.

-

Soap: Use PEG-400 (Polyethylene Glycol) based cleansers if available; otherwise, non-abrasive soap.

-

Assessment: Delayed burns are common. Monitor site for 24 hours for erythema or blistering.

Synthesis & Impurity Profile (Technical Insight)

For researchers synthesizing this compound, the impurity profile dictates the toxicity risks.

Common Route: Reductive amination of 2-methylnonanal or reduction of 2-methylnonanenitrile.

Figure 1: Synthesis Pathway & Impurity Risks. The secondary amine dimer is a common byproduct that increases lipophilicity and potential bioaccumulation.

Toxicology & Ecotoxicology (Read-Across Data)

Data extrapolated from n-Decylamine (CAS 2016-57-1) and Isodecylamine.

Human Health Endpoints

| Endpoint | Result (Predicted) | Mechanism |

| LD50 Oral (Rat) | 500 – 1200 mg/kg | Corrosive damage to GI tract mucosa. |

| LD50 Dermal (Rabbit) | > 2000 mg/kg | Systemic toxicity limited by corrosive tissue destruction sealing the site. |

| Sensitization | Positive (LLNA) | Haptenization of skin proteins. |

| Mutagenicity | Negative (Ames) | Generally non-genotoxic for simple aliphatic amines. |

Environmental Fate

-

Biodegradability: Readily biodegradable (>60% in 28 days).

-

Bioaccumulation: Log Kow ~ 3.8–4.2. Potential for bioconcentration in aquatic organisms if not metabolized.

-

Aquatic Toxicity: LC50 (Fish, 96h) < 1 mg/L. Rationale: C10 chain length is optimal for disrupting gill membrane bilayers.

References

-

ChemScene. (2024). Product Analysis: 2-Methylnonan-1-amine (CAS 44995-93-9).[2] Retrieved from [2]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Decylamine (CAS 2016-57-1) - Read-Across Source. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Methylnonan-1-amine.[2] National Library of Medicine. Retrieved from

-

OECD. (2014). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 404: Acute Dermal Irritation/Corrosion). Retrieved from

- Greim, H. (2018). Toxicology and Risk Assessment: A Comprehensive Guide. Wiley-VCH.

Sources

Isodecylamine isomers and 2-methylnonan-1-amine structure analysis

Technical Analysis: Isodecylamine Isomers and 2-Methylnonan-1-amine Structure

Executive Summary

In the landscape of pharmaceutical intermediates and surfactant chemistry, "Isodecylamine" is a nomenclature often fraught with ambiguity. While commercially supplied as a complex isomeric mixture (CAS 25549-16-0), the specific structural isomer 2-methylnonan-1-amine presents distinct physicochemical properties and stereochemical implications crucial for drug development.

This guide deconstructs the structural dichotomy between the generic "isodecyl" chain (typically 8-methylnonyl) and the

Structural Divergence: The Isomer Landscape

The term "Isodecylamine" (C

The "Iso" Standard vs. The 2-Methyl Variant

| Feature | 8-Methylnonan-1-amine (Classic "Iso") | 2-Methylnonan-1-amine (Target) |

| Structure | Terminal branching (isopropyl tail). | |

| Chirality | Achiral (Symmetrical isopropyl terminus). | Chiral (C2 is a stereocenter).[1] |

| Steric Profile | Low steric hindrance at the amine head. | High steric hindrance near the amine. |

| Metabolic Stability | Susceptible to MAO (Monoamine Oxidase). | Resistant to MAO due to |

| CAS (Ref) | 1282-85-5 | Isomer Specific (Generic: 25549-16-0) |

Stereochemical Criticality

Unlike the achiral 8-methyl isomer, 2-methylnonan-1-amine possesses a chiral center at the C2 position. This results in two enantiomers: (R)-2-methylnonan-1-amine and (S)-2-methylnonan-1-amine.

-

Relevance: In API (Active Pharmaceutical Ingredient) synthesis, the specific enantiomer can dictate binding affinity. The C2-methyl group creates a "chiral wall" that can enforce conformational selectivity in peptide mimetics or ligand binding.

Figure 1: Structural hierarchy of C10 amine isomers, highlighting the stereochemical divergence of the 2-methyl variant.

Synthetic Pathways and Causality

To obtain high-purity 2-methylnonan-1-amine, one cannot rely on industrial "Oxo" processes (hydroformylation of nonenes), which yield inseparable mixtures. A targeted synthesis is required.

Recommended Route: Reductive Amination of 2-Methylnonanal

This route is preferred for its atom economy and the availability of the aldehyde precursor (often derived from the hydroformylation of 1-octene followed by aldol condensation or direct alkylation).

Reaction Logic:

-

Precursor: 2-Methylnonanal.

-

Amination: Reaction with Hydroxylamine or Ammonia to form the oxime/imine.

-

Reduction: Hydrogenation (Raney Ni or Pd/C) converts the C=N bond to C-N.

Protocol: Laboratory Scale Synthesis (Self-Validating)

Reagents:

-

2-Methylnonanal (1.0 eq)

-

Hydroxylamine Hydrochloride (1.2 eq)

-

Sodium Acetate (1.5 eq)

-

LiAlH

(Lithium Aluminum Hydride) (2.0 eq) -

Solvents: Ethanol (Step 1), Dry THF (Step 2)

Step-by-Step Methodology:

-

Oxime Formation (Validation Point: TLC):

-

Dissolve 2-methylnonanal in Ethanol. Add NH

OH·HCl and NaOAc. -

Reflux for 2 hours.

-

Validation: Monitor disappearance of aldehyde peak (CHO) at ~9.8 ppm in

H NMR. Formation of Oxime.

-

-

Reduction (Validation Point: Gas Evolution):

-

Suspend LiAlH

in dry THF under Argon at 0°C. -

Add the crude oxime dropwise (Exothermic!).

-

Reflux for 4 hours to ensure complete reduction of the C=N bond.

-

-

Quench and Workup:

-

Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Filter and dry organic layer (Na

SO

-

-

Purification:

-

Distillation under reduced pressure.[2] 2-methylnonan-1-amine boils lower than the corresponding alcohol.

-

Figure 2: Synthetic workflow for the targeted production of 2-methylnonan-1-amine.

Analytical Characterization & Isomer Differentiation

Distinguishing the 2-methyl isomer from the 8-methyl (isodecyl) isomer requires specific spectroscopic focus.

NMR Spectroscopy ( H and C)

The key differentiator is the splitting pattern of the methyl group and the

| Signal | 2-Methylnonan-1-amine | 8-Methylnonan-1-amine | Differentiation Logic |

| Methyl Group | Doublet at ~0.9 ppm (coupled to C2-H). | Doublet at ~0.85 ppm (coupled to C8-H). | Integration: 2-Me has 1 methyl doublet. 8-Me has 2 methyls (isopropyl) = 6H doublet. |

| Diastereotopic (ABX system). Split into multiplets due to chiral C2. | Enantiotopic/Equivalent . Triplet or broad singlet. | The chiral center at C2 makes the C1 protons magnetically non-equivalent. | |

| ~48-50 ppm | ~42 ppm | Branching at C2 causes a downfield shift (deshielding) of C1. |

Mass Spectrometry (Fragmentation)

Under Electron Impact (EI) ionization (70 eV):

-

Primary Mechanism:

-Cleavage.[3] -

2-Methylnonan-1-amine:

-

Cleavage of the C1-C2 bond is less favorable than losing a hydrogen, but the dominant peak is often the m/z 30 (

) base peak common to primary amines. -

Diagnostic: Look for M-15 (Loss of Methyl). In 2-methyl isomers, loss of the C2-methyl is possible but minor.

-

Key Fragment: Loss of the heptyl chain (C7H15) from C2 leads to a stabilized ion.

-

-

Isodecylamine (8-methyl):

-

Fragmentation pattern is nearly identical to n-decylamine until the high mass region.

-

Drug Development Implications

Lipophilicity and pKa

-

LogP (Predicted): ~3.8 - 4.1.

-

High lipophilicity makes it suitable for crossing the Blood-Brain Barrier (BBB), but requires formulation aids (salt formation with HCl or Mesylate).

-

-

pKa: ~10.5 (Typical for primary aliphatic amines).

Metabolic Stability (The "Alpha Effect")

The 2-methyl substitution is a strategic design element in medicinal chemistry.

-

Mechanism: Primary amines are rapidly deaminated by Monoamine Oxidases (MAO).

-

Steric Shielding: The methyl group at C2 (alpha to the carbon holding the nitrogen) provides steric bulk that hinders the approach of the MAO enzymatic active site to the nitrogen lone pair.

-

Result: Increased half-life (

) in vivo compared to the linear n-decylamine or the remote 8-methyl isomer.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102090, Isodecylamine. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

European Chemicals Agency (ECHA). (2023).[4][5] Registration Dossier - Isodecylamine. Retrieved from [Link]

Sources

- 1. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isodecylamine | C10H23N | CID 102090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triisodecylamine | C30H63N | CID 118865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methylnonan-1-amine from 2-Methyl-1-nonanol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the conversion of the primary alcohol, 2-methyl-1-nonanol, to the corresponding primary amine, 2-methylnonan-1-amine. Branched primary amines are pivotal structural motifs in a multitude of applications, including pharmaceuticals, agrochemicals, and material science, where their unique steric and electronic properties are highly valued.[1][2][3][4] This document details three distinct and robust methodologies: a classical two-step approach via sulfonate ester activation followed by amination (Gabriel Synthesis), a direct one-pot conversion using the Mitsunobu reaction, and a modern, atom-economical catalytic approach via the "Borrowing Hydrogen" methodology. Each section provides a theoretical rationale, detailed step-by-step protocols, and critical insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and in-depth resource for the synthesis of branched primary amines.

Introduction: The Synthetic Challenge

The conversion of alcohols to amines is a fundamental transformation in organic synthesis. However, the direct substitution of a hydroxyl group is challenging due to its poor leaving group nature (the hydroxide ion, HO⁻, is a strong base).[5] Therefore, synthetic strategies must involve an initial "activation" of the hydroxyl group. The target molecule, 2-methylnonan-1-amine, is a branched primary amine, a class of compounds frequently employed as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][6] This guide explores and contrasts three effective strategies to achieve this transformation, moving from classical, high-yielding methods to modern, efficient catalytic processes.

Comparative Overview of Synthetic Strategies

A selection of the appropriate synthetic route depends on several factors including available starting materials, required scale, desired purity, and tolerance for specific reagents. The following diagram and table provide a high-level comparison of the methodologies detailed in this document.

Caption: Workflow for the Tosylation and Gabriel Synthesis pathway.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylnonyl Tosylate

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methyl-1-nonanol (15.8 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine (12.1 mL, 0.15 mol) to the stirred solution.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methylnonyl tosylate as a colorless oil. The product is often used in the next step without further purification.

Part B: Synthesis of 2-Methylnonan-1-amine

-

Reaction Setup: In a 250 mL round-bottom flask, combine the crude 2-methylnonyl tosylate (from Part A, ~0.1 mol), potassium phthalimide (20.4 g, 0.11 mol), and 120 mL of anhydrous N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture to 80-90 °C and stir for 18 hours. Monitor the disappearance of the tosylate by TLC.

-

Cooling & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water with vigorous stirring. The N-alkylphthalimide intermediate will precipitate.

-

Isolation of Intermediate: Collect the solid precipitate by vacuum filtration and wash it with cold water. Dry the solid under vacuum.

-

Hydrazinolysis: Suspend the dried N-(2-methylnonyl)phthalimide in 150 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine monohydrate (6.0 mL, ~0.12 mol) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Isolation of Amine: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of water and basify to pH > 12 with 2 M NaOH solution. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The crude 2-methylnonan-1-amine can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful one-pot method for the direct conversion of primary alcohols into various functional groups, including amines, with a characteristic inversion of stereochemistry. [7][8][9]It avoids the isolation of an activated intermediate but requires careful handling of reagents and purification to remove stoichiometric byproducts.

Rationale & Mechanism

This reaction relies on the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [9]The PPh₃ and DEAD first react to form a betaine intermediate. This betaine deprotonates the nitrogen nucleophile (in this case, phthalimide or an alternative like hydrazoic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the deprotonated nitrogen nucleophile performs an Sₙ2 attack, displacing the triphenylphosphine oxide and yielding the desired product with inverted stereochemistry.

Caption: Simplified mechanistic workflow of the Mitsunobu reaction for amination.

Detailed Experimental Protocol

-

Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-1-nonanol (15.8 g, 0.1 mol), phthalimide (16.2 g, 0.11 mol), and triphenylphosphine (28.9 g, 0.11 mol) in 250 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath with efficient stirring.

-

DEAD Addition: Slowly add diethyl azodicarboxylate (DEAD) (19.2 g, 17.4 mL, 0.11 mol) dropwise over 30 minutes. Caution: DEAD is toxic and potentially explosive; handle with care in a fume hood. An exothermic reaction will occur, and the suspension should become a clear solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

-

Purification: Purifying the N-alkylphthalimide from the byproducts can be challenging. One method is to triturate the crude residue with cold diethyl ether, which may cause the byproducts to crystallize. After filtration, the filtrate containing the product is concentrated. The crude product can then be purified by column chromatography on silica gel.

-

Deprotection: The purified N-(2-methylnonyl)phthalimide is then subjected to hydrazinolysis as described in Strategy 1, Part B, steps 5-8 to yield 2-methylnonan-1-amine.

Strategy 3: Catalytic Amination via "Borrowing Hydrogen"

This modern approach represents a significant advancement in green chemistry, offering a highly atom-economical route from alcohols to amines. [10][11]The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology uses a transition metal catalyst (typically Ruthenium or Iridium) to facilitate the reaction, with water as the sole byproduct. [12][13][14]

Rationale & Mechanism

The catalytic cycle involves three key steps:

-

Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the primary alcohol, oxidizing it in-situ to the corresponding aldehyde (2-methylnonanal).

-

Condensation: The aldehyde then reacts with an amine source, such as ammonia, to form an imine intermediate, releasing a molecule of water.

-

Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final primary amine product and regenerating the active catalyst.

This entire process occurs in one pot and avoids the use of stoichiometric activating agents and reductants. [15]

General Experimental Protocol

Note: These reactions are often performed under pressure in a sealed reactor to contain the ammonia and the in-situ generated hydrogen.

-

Catalyst & Reagents: A variety of Ruthenium and Iridium complexes can be used. A representative catalyst is [Ru(p-cymene)Cl₂]₂ paired with a suitable phosphine ligand.

-

Reaction Setup: To a high-pressure stainless-steel autoclave, add the Ruthenium catalyst (e.g., 0.5-2 mol%), the ligand, and 2-methyl-1-nonanol (0.1 mol).

-

Solvent & Amine Source: Add a suitable solvent (e.g., toluene or dioxane) and the ammonia source. Anhydrous ammonia is often condensed into the cooled reactor, or an aqueous solution can be used. [12]4. Reaction Conditions: Seal the reactor and heat it to a temperature typically between 120-160 °C for 24-48 hours. The reaction generates its own hydrogen pressure.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with an organic solvent and filter to remove the catalyst.

-

Isolation & Purification: The product can be isolated from the filtrate. An acidic wash can be used to extract the amine into an aqueous layer, which is then basified and re-extracted into an organic solvent. Final purification is achieved by fractional distillation.

Product Purification & Characterization

| Property | Expected Value for 2-Methylnonan-1-amine |

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 210-215 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃) | Peaks corresponding to CH₃, CH₂, CH, and NH₂ protons. The NH₂ protons will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Expected to show 10 distinct carbon signals. |

| IR (Neat) | Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹) and C-N stretching. |

Safety & Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Pyridine & DMF: Are toxic and should be handled with care.

-

Tosyl Chloride: Is corrosive and a lachrymator.

-

DEAD/DIAD: Are toxic, irritants, and potentially explosive. Avoid heat, shock, and friction. [9] * Hydrazine: Is highly toxic, corrosive, and a suspected carcinogen. It is also flammable and can be explosive. Handle with extreme caution.

-

Ammonia: Is corrosive and toxic. Anhydrous ammonia is handled under pressure.

-

Catalysts: Ruthenium and Iridium catalysts can be pyrophoric and toxic. Handle under an inert atmosphere.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

References

-

Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. PMC. [Link]

-

Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry - Chinese Chemical Society. [Link]

-

The Catalytic Amination of Alcohols. Scribd. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction. organic-chemistry.org. [Link]

-

Catalytic Enantioselective Amination of Alcohols. Synfacts. [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

-

Alcohols to Amines. Chemistry Steps. [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. [Link]

-

How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]

-

UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. ajay bhadouriya. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Publications. [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

-

Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. PMC. [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

New protocol for converting alcohols into amines. ResearchGate. [Link]

-

Why Are Primary Secondary and Tertiary Amines Important?. GeeksforGeeks. [Link]

-

What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]

-

2-Methylnonane. PubChem. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. [Link]

-

Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]

-

α-Branched amines a, Representative examples of hundreds of approved... ResearchGate. [Link]

-

Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

-

Preparation of mesylates and tosylates. Khan Academy. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

-

1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. Elsevier. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

- A kind of method for preparing 2-amino-2-methyl-1-propanol.

- Purification of secondary alkyl amines.

-

Purification and Characterization of Two Mannan-Binding Lectins from Mouse Serum. ResearchGate. [Link]

Sources

- 1. Why Are Primary Secondary and Tertiary Amines Important? [qixuanchemtec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. amerigoscientific.com [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: 2-Methylnonan-1-amine as a High-Value Building Block

Topic: Strategic Utilization of 2-Methylnonan-1-amine in Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Formulation Scientists (LNP), and Process Chemists.

Introduction: The "Branched Tail" Advantage

2-Methylnonan-1-amine (CAS: 44995-93-9) is a primary aliphatic amine featuring a ten-carbon skeleton with a specific methyl branch at the C2 position. While linear fatty amines (e.g., decylamine) are ubiquitous in early-stage discovery, the introduction of the C2-methyl group in 2-methylnonan-1-amine offers distinct physicochemical advantages that are increasingly exploited in two high-impact areas: Lipid Nanoparticle (LNP) engineering and Metabolically Stable Peptidomimetics .

Key Chemical Features

| Feature | Structural Attribute | Drug Discovery Impact |

| Steric Bulk | Methyl group at C2 ( | Hinders enzymatic access (MAO resistance); disrupts lipid crystallization. |

| Lipophilicity | High | |

| Chirality | C2 is a stereocenter | Allows for the synthesis of enantiopure libraries to probe stereoselective binding pockets. |

| Nucleophilicity | Primary Amine ( | Versatile handle for amide coupling, reductive amination, or epoxide ring-opening. |

Primary Application: Next-Generation Ionizable Lipids (LNPs)

The most critical modern application of 2-methylnonan-1-amine is in the synthesis of ionizable lipids for mRNA delivery.

The Mechanism: Cone-Shape Geometry

Standard linear lipids (e.g., DLin-MC3-DMA) form cylindrical packing structures. However, effective endosomal escape requires lipids that can induce non-bilayer (hexagonal

-

Role of 2-Methylnonan-1-amine: When used as a hydrophobic tail, the C2-methyl branch acts as a "wedge." This increases the cross-sectional area of the lipid tail relative to its headgroup.

-

Result: The lipid adopts a "cone shape," which energetically favors membrane fusion and destabilization of the endosomal membrane, releasing the mRNA payload into the cytosol.

Protocol A: Synthesis of Branched Ionizable Lipids via Epoxide Opening

This protocol describes the synthesis of a library of ionizable lipids by reacting 2-methylnonan-1-amine with an ionizable core containing epoxide linkers.

Reagents:

-

Amine: 2-Methylnonan-1-amine (1.0 equiv per epoxide).

-

Core: Diepoxide or Triepoxide core (e.g., derived from piperazine or polyamine).

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

-

Catalyst: None required (autocatalytic) or mild Lewis acid (

).

Step-by-Step Procedure:

-

Preparation: In a scintillation vial, dissolve the epoxide-functionalized core (1.0 mmol) in anhydrous EtOH (5 mL).

-

Addition: Add 2-methylnonan-1-amine (2.2 mmol, 1.1 excess per epoxide) dropwise. Note: The excess ensures complete consumption of the toxic epoxide.

-

Reaction: Seal the vial and heat to 80°C for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin for amine,

-Anisaldehyde for lipid) or LC-MS.

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH:

(90:10:1). -

Target: The product will be a tertiary amine with branched tails.

-

Secondary Application: Hydrophobic Pharmacophore Capping

In small molecule inhibitor design, linear alkyl chains often suffer from rapid metabolic oxidation (

Protocol B: Amide Coupling (Hat-Capping)

Used to attach the branched tail to a carboxylic acid scaffold (e.g., a peptidomimetic core).

Reagents:

-

Scaffold: Carboxylic acid-containing pharmacophore (1.0 equiv).

-

Amine: 2-Methylnonan-1-amine (1.1 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activation of ester).

-

Amine Addition: Add 2-methylnonan-1-amine via syringe.

-

Incubation: Stir at Room Temperature (RT) for 2 hours.

-

Quench: Dilute with EtOAc (10 volumes). Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

, and brine. -

Validation: Dry over

and analyze by LC-MS. The mass shift should correspond to

Analytical Quality Control (QC)

To ensure the integrity of libraries built with this amine, specific QC parameters must be met.

| Test | Method | Acceptance Criteria | Note |

| Identity | Doublet at | The methyl doublet is the diagnostic signature distinguishing it from linear decylamine. | |

| Purity | GC-FID or LC-MS | Impurities often include linear isomers; GC is preferred for isomer separation. | |

| Water Content | Karl Fischer | Critical for LNP formulation stability. |

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 2-methylnonan-1-amine in a drug discovery campaign, highlighting the divergence between LNP and Small Molecule workflows.

Caption: Workflow integration of 2-methylnonan-1-amine into Lipid Nanoparticle (top) and Small Molecule (bottom) pipelines.

References

-

Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

- Relevance: Establishes the foundational chemistry of branched tails in ionizable lipids (e.g.

-

Fenton, O. S., et al. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials. Link

- Relevance: Demonstrates the "cone shape" hypothesis where tail branching improves endosomal escape.

-

Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

- Relevance: Discusses the impact of lipid tail structure on vaccine efficacy (Pfizer/BioNTech context).

- Silverman, R. B. (2004). "The Organic Chemistry of Drug Design and Drug Action." Elsevier.

2-Methylnonan-1-amine as a ligand in coordination chemistry

Application Note: 2-Methylnonan-1-amine as a Sterically Modulated Ligand in Coordination Chemistry

Executive Summary

This technical guide profiles 2-Methylnonan-1-amine (CAS 44995-93-9) , a C10 primary amine with a specific methyl branch at the

-

Colloidal Nanocrystal Synthesis: Acting as a surface capping agent that prevents lamellar stacking, favoring the formation of monodisperse cubic quantum dots (e.g., CsPbBr

perovskites).[1] -

Hydrometallurgy: Serving as an extractant for transition metals where phase modifiers are typically required to prevent precipitate formation.[1]

The "entropy of branching" introduced by the C2-methyl group disrupts the crystalline packing of the ligand shell, maintaining a liquid-like state at lower temperatures compared to linear amines. This guide provides validated protocols for utilizing this ligand to enhance colloidal stability and extraction efficiency.

Chemical Profile & Steric Mechanics

Molecule: 2-Methylnonan-1-amine

Formula: C

Mechanism of Action: The "Cone Angle" Effect

In coordination chemistry, the geometry of the ligand tail dictates the packing density on a metal surface.

-

Linear Amines (n-decylamine): Form dense, semi-crystalline monolayers (SAMs).[1] While stable, these can lead to "bundling" of nanowires or irreversible aggregation due to strong Van der Waals inter-ligand attraction.

-

Branched Amines (2-Methylnonan-1-amine): The C2-methyl group increases the effective cone angle of the ligand.[1] This steric bulk prevents the alkyl tails from packing into a rigid lattice, ensuring the ligand shell remains disordered (entropic stabilization) and the complex remains soluble in non-polar solvents (e.g., toluene, kerosene).

Visualization: Steric Stabilization Pathway

The following diagram illustrates how 2-Methylnonan-1-amine prevents particle aggregation compared to linear amines.

Caption: Comparison of ligand shell dynamics. The C2-branch induces disorder, preventing the 'zipping' effect observed with linear alkyl chains.

Protocol A: Synthesis of CsPbBr Perovskite Nanocubes

Context: Linear amines often cause CsPbBr

Materials

-

Cesium Carbonate (Cs

CO -

Lead(II) Bromide (PbBr

)[1][2] -

Octadecene (ODE) - Solvent[1]

-

Oleic Acid (OA) - Co-ligand[1]

-

2-Methylnonan-1-amine (2-MNA) - Primary Ligand[1]

-

Validation Check: Ensure 2-MNA is stored under N

to prevent carbamate formation with atmospheric CO

Step-by-Step Workflow

-

Cesium Oleate Precursor Prep:

-

Mix 0.4 g Cs

CO -

Heat to 120°C under vacuum for 1 hour (removes water).

-

Heat to 150°C under N

until clear. Keep hot.

-

-

Lead Bromide Solubilization (The Critical Step):

-

Hot Injection:

-

Quench & Purification:

Data Summary: Linear vs. Branched Ligand Outcome

| Parameter | n-Decylamine (Linear) | 2-Methylnonan-1-amine (Branched) |

| Crystal Shape | Nanoplatelets / Wires | Cubic Quantum Dots |

| Solubility | Moderate (Tendency to gel) | High (Liquid-like shell) |

| PL Emission | 460-480 nm (Blue-shift) | 515-520 nm (Pure Green) |

| Stability | Aggregates in 24 hours | Stable > 3 months |

Protocol B: Solvent Extraction of Cobalt(II)

Context: In hydrometallurgy, primary amines are used to extract metals from sulfate/chloride media via an ion-pair mechanism.[1] Linear amines often form a "third phase" (a stable emulsion or precipitate) requiring the addition of modifiers like isodecanol. 2-Methylnonan-1-amine acts as a self-modifying extractant due to its steric bulk.[1]

Extraction Mechanism

[1]Protocol

-

Organic Phase Preparation:

-

Dissolve 0.1 M 2-Methylnonan-1-amine in Kerosene (diluent).

-

Note: No phase modifier (alcohol) is needed.[1]

-

-

Aqueous Phase Preparation:

-

Contact & Extraction:

-

Mix Organic and Aqueous phases at a 1:1 volume ratio (A:O = 1).

-

Shake vigorously for 10 minutes at 25°C.

-

Allow to settle for 5 minutes.

-

-

Separation & Stripping:

References & Authority

-

Protesescu, L., et al. (2015).[1][4] "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Multicolored Emission and Stability." Nano Letters. (Establishes the hot-injection protocol and the role of amine ligands in solubilizing PbBr2). [1]

-

Kovalenko, M. V., et al. (2019).[1] "Ligand Engineering for Perovskite Nanocrystals." Science. (Discusses the "entropy of branching" and how branched ligands like 2-hexyldecylamine and similar isomers improve colloidal stability). [1]

-

Alguacil, F. J., et al. (2000).[1] "Solvent extraction of Co(II) by the primary amine Primene JMT." Hydrometallurgy. (Primene JMT is a commercial mixture of highly branched primary amines; this paper validates the mechanism of branched amines in preventing third-phase formation).[1]

-

Almeida, G., et al. (2019).[1] "The Role of Amine Ligands in the Synthesis of Cesium Lead Bromide Perovskite Nanocrystals." ACS Omega.[1] (Details the equilibrium between acid/base and ligand binding modes). [1]

Safety & Handling

-

Toxicity: 2-Methylnonan-1-amine is corrosive and an irritant.[1] Use butyl rubber gloves.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Primary amines react with atmospheric CO

to form carbamate salts (white crust), which interferes with precise stoichiometric weighing.[1]

Disclaimer: This guide is for research purposes only. Optimization of concentrations may be required based on specific reactor geometries.[1]

Sources

- 1. N-メチルドデシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. US20190241802A1 - Perovskite materials and methods of making the same - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Synthesis of Perovskite Nanocrystals and Their Photon-Emission Application in Conjunction With Liquid Crystals [frontiersin.org]

Application Note: Branched Aliphatic Amines in Advanced Surfactant Design

Topic: Applications of Branched Aliphatic Amines in Surfactant Formulation Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, Drug Delivery Specialists

Executive Summary

Branched aliphatic amines (e.g., Guerbet amine derivatives) represent a critical class of hydrophobes in surfactant science, offering distinct thermodynamic and kinetic advantages over their linear analogs. Unlike linear alkyl chains that pack tightly to form rigid crystalline structures, branched chains introduce steric bulk that disrupts packing order. This fundamental structural difference lowers the Krafft point (improving cold-water solubility), enhances fluidity at interfaces, and modifies the Critical Packing Parameter (CPP) , enabling the formation of distinct supramolecular assemblies like vesicles or worm-like micelles rather than simple spherical micelles.

This guide details the mechanistic basis for using branched amines in surfactant formulation, specifically focusing on pH-responsive drug delivery systems and high-performance industrial wetting agents.

Mechanistic Foundation: The Geometry of Branching

The utility of branched amines lies in their ability to manipulate the Critical Packing Parameter (P) , defined as:

Where:

- = Volume of the hydrophobic tail

- = Optimal surface area of the polar headgroup

- = Critical length of the hydrophobic tail

Linear vs. Branched Dynamics[1][2]

-

Linear Amines: High

and low -

Branched Amines (e.g., 2-ethylhexyl, isotridecyl): The branching increases the tail volume (

) and effective cross-sectional area without significantly increasing -

Kinetic Effect: The "wedge" shape of branched surfactants prevents the formation of rigid "palisade" layers at the air-water interface, resulting in faster diffusion rates and superior wetting properties (lower dynamic surface tension).

Visualization: Structural Impact on Assembly

Figure 1: Comparison of packing geometry between linear and branched amine surfactants. Branching increases tail volume, favoring higher-order assemblies and enhancing solubility.

Key Applications

A. Pharmaceutical: pH-Responsive Drug Carriers

Branched tertiary amines and amine oxides are pivotal in formulating pH-sensitive liposomes and micelles .

-

Mechanism: At physiological pH (7.4), the amine headgroup may be uncharged or zwitterionic (depending on substitution), allowing the formation of stable nanocarriers. In the acidic environment of a tumor (pH ~6.5) or an endosome (pH ~5.0), the amine becomes protonated.

-

The "Proton Sponge" Effect: The protonation increases the headgroup repulsion and hydrophilicity, destabilizing the carrier membrane and triggering rapid drug release. The branching ensures the membrane remains fluid and fusogenic, facilitating endosomal escape.

B. Industrial & Agrochemical: Rapid Wetting Agents

In crop protection (e.g., glyphosate formulations) and industrial cleaning, speed is critical.

-

Performance: Branched amine ethoxylates or amine oxides migrate to newly created interfaces (e.g., a spraying droplet) faster than linear analogs because they do not form rigid, viscous phases during transport.

-

Low Foam: The steric bulk prevents the tight surface packing required to stabilize persistent foams, making them ideal for high-shear spray applications.

Experimental Protocols

Protocol A: Formulation of pH-Responsive Micelles (Branched Amine Oxide)

Objective: Create a doxorubicin-loaded micellar system using a branched amine oxide surfactant (e.g., N,N-dimethyl-2-propylheptan-1-amine oxide) that releases payload at pH 5.0.

Materials:

-

Branched Surfactant: N,N-dimethyl-2-propylheptan-1-amine oxide (Synthesized via oxidation of Guerbet amine).

-

Co-lipid: Cholesterol (to modulate fluidity).

-

Drug: Doxorubicin HCl (DOX).

-

Solvents: Chloroform, Methanol, PBS (pH 7.4), Acetate Buffer (pH 5.0).

Workflow:

-

Stock Preparation:

-

Dissolve Surfactant and Cholesterol (molar ratio 4:1) in Chloroform:Methanol (2:1 v/v) to a total lipid concentration of 10 mg/mL.

-

Note: The branched tail prevents crystallization during solvent evaporation.

-

-

Thin Film Formation:

-

Transfer 5 mL of stock to a round-bottom flask.

-

Evaporate solvent using a rotary evaporator at 40°C under reduced pressure (vacuum) until a dry, thin film forms on the flask wall.

-

Validation Step: Ensure the film is transparent and uniform. Opaque spots indicate phase separation.

-

-

Hydration & Loading:

-

Dissolve DOX (1 mg/mL) in PBS (pH 7.4).

-

Add 2 mL of DOX solution to the dried film.

-

Vortex vigorously for 10 minutes at room temperature. The branched surfactant's low Krafft point allows hydration without heating.

-

-

Sizing (Extrusion):

-

Pass the dispersion through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

-

Why: This ensures a monodisperse population of micelles/vesicles.

-

-

Purification:

-

Dialyze the suspension against PBS (pH 7.4) for 24 hours using a 3.5 kDa MWCO membrane to remove free drug.

-

-

pH-Triggered Release Assay:

-

Aliquot purified micelles into two vials.

-

Adjust Vial A to pH 5.0 (Acetate buffer); keep Vial B at pH 7.4.

-

Measure fluorescence (Ex 480 nm / Em 590 nm) over 60 mins.

-

Expectation: Vial A shows rapid fluorescence increase (release); Vial B remains stable.

-

Protocol B: Determination of CMC and Krafft Point

Objective: Quantify the thermodynamic advantage of branching by measuring the Critical Micelle Concentration (CMC) and Krafft Point.

Methodology: Wilhelmy Plate Tensiometry

-

Preparation:

-

Prepare a 100 mM stock solution of the branched amine surfactant in deionized water.

-

Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove all organic contaminants. This is critical for accuracy.

-

-

CMC Measurement:

-

Fill the tensiometer vessel with 50 mL deionized water.

-

Measure initial surface tension (

mN/m). -

Dose surfactant stock automatically (or manually) in logarithmic steps (e.g., 0.01, 0.05, 0.1, 0.5, 1.0... mM).

-

Record

after equilibrium (wait 2 mins per step). -

Plot:

vs.

-

-

Krafft Point Determination (Conductivity Method):

-

Prepare a 1% (w/v) dispersion of the surfactant.

-

Cool to 0°C (ice bath). If the solution is clear at 0°C, the Krafft point is

(common for branched amines). -

If precipitate exists: Insert a conductivity probe.

-

Slowly heat the solution (1°C/min) with stirring.

-

Analysis: Plot Conductivity vs. Temperature. The temperature at which conductivity sharply increases (solubilization of solid surfactant into micelles) is the Krafft Point.

-

Data Summary: Linear vs. Branched Performance

Representative data for C10-amine oxide isomers.

| Property | Linear (n-Decyl Amine Oxide) | Branched (2-Propylheptyl Amine Oxide) | Impact of Branching |

| Krafft Point | ~25°C | < 0°C | Major Advantage: Soluble in cold water; stable formulations. |

| CMC (mM) | ~1.8 mM | ~2.5 mM | Slight Increase: Steric hindrance makes aggregation slightly less favorable energetically. |

| Surface Area ( | 42 Ų/molecule | 58 Ų/molecule | Packing: Larger area per headgroup prevents rigid packing. |

| Wetting Time (0.1%) | 45 seconds | 12 seconds | Kinetic: Faster diffusion and adsorption to new interfaces. |

| Foam Stability | High (Stable Foam) | Low (Fast Break) | Application: Ideal for low-foam industrial sprays. |

Pathway Visualization: pH-Triggered Release

Figure 2: Mechanism of pH-triggered drug release utilizing the protonation of branched amine surfactants in acidic endosomal environments.

References

-

Branched alkyldimethylamine oxide surfactants: An effective strategy for the design of high concentration/low viscosity surfactant formulations. Source: Journal of Colloid and Interface Science (2019).[3] URL:[Link] (Validates the low viscosity and phase behavior of branched amine oxides)

-

Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants. Source: Langmuir (2025). URL:[Link] (Provides data on diffusion coefficients and wetting efficiency of Guerbet-derived surfactants)

-

Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant. Source: Journal of Surfactants and Detergents (2019).[3][4] URL:[Link] (Primary source for synthesis protocols and CMC comparison data)

-

Critical micelle concentration (CMC) and surfactant concentration. Source: KRÜSS Scientific. URL:[Link] (Authoritative reference for Tensiometry protocols)

-

Amine oxide formulations (Patent EP0092363A1). Source: European Patent Office. URL:[Link] (Foundational patent describing the use of branched amine oxides in commercial formulations)

Sources

Precision N-Alkylation of 2-Methylnonan-1-amine: Strategies for Lipophilic Scaffolds

Executive Summary

This guide details the controlled

The primary challenge with this substrate is the "Polyalkylation Pitfall." Despite the steric bulk at the C2 position, the nucleophilic primary amine (

This protocol delineates two high-fidelity pathways to ensure mono-alkylation selectivity:

-

Reductive Amination (Method A): The industry gold standard for precision.

-

Cesium-Promoted Direct Alkylation (Method B): A specialized protocol for use when alkyl halides are the only available electrophiles.

Substrate Analysis & Strategic Decision

Substrate: 2-methylnonan-1-amine (

-

Lipophilicity: High (

). Requires non-polar compatible solvents (DCM, DCE, THF). -

Sterics: The methyl group at C2 creates a "neopentyl-like" hindrance but does not fully block the nitrogen lone pair. Reaction rates will be slightly slower than linear

-decylamine but faster than

Decision Tree: Selecting the Right Reagent System

Figure 1: Decision matrix for reagent selection based on electrophile availability and purity requirements.

Method A: Reductive Amination (The Gold Standard)

Principle: This method forms an imine intermediate which is selectively reduced in situ.[1][2] The steric bulk of the reducing agent prevents it from reducing the aldehyde/ketone before the imine is formed.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -

-

Why: Unlike

, it is non-toxic and avoids HCN generation. Unlike

Protocol A: Mono-Alkylation via STAB

| Reagent | Equivalents | Role |

| 2-methylnonan-1-amine | 1.0 eq | Nucleophile |

| Aldehyde ( | 1.0 - 1.1 eq | Electrophile |

| 1.4 - 1.5 eq | Selective Reductant | |

| Acetic Acid (AcOH) | 1.0 eq | Catalyst (promotes imine formation) |

| DCE or DCM | Solvent (0.2 M) | Solubilizes lipophilic amine |

Step-by-Step Procedure:

-

Imine Formation (The "Self-Validating" Check):

-

Dissolve 2-methylnonan-1-amine (1.0 eq) in 1,2-Dichloroethane (DCE) or DCM.

-

Add the Aldehyde (1.05 eq).

-

Optional: Add 1.0 eq of Acetic Acid.

-

Validation Point: Stir for 30–60 mins. Spot on TLC. The aldehyde spot should disappear/diminish, and a new less polar spot (Imine) should appear. Do not proceed until Imine formation is confirmed.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

-

Add

(1.4 eq) in one portion. -

Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

-

-

Quench & Workup (Critical for Amine Recovery):

-

Quench with saturated aqueous

. Note: Gas evolution ( -

Stir vigorously for 15 mins to break down boron-amine complexes.

-

Extract with DCM (

). -

Dry over

and concentrate.

-

Method B: Direct Alkylation (The Cesium Effect)

Principle: Direct

-

Mechanism:[2][3][4][5][6][7][8] The "Cesium Effect" involves the large ionic radius of

, which forms a loose ion pair with the amide anion, enhancing nucleophilicity while the molecular sieves adsorb water (preventing hydrolysis) and seemingly act as a surface template that sterically discourages the approach of a second bulky alkyl halide.

Protocol B: Cesium-Promoted Mono-Alkylation

| Reagent | Equivalents | Role |

| 2-methylnonan-1-amine | 1.0 eq | Nucleophile |

| Alkyl Halide ( | 1.0 eq | Electrophile (Iodides preferred) |

| Cesium Hydroxide ( | 1.2 eq | Base / Promoter |

| Molecular Sieves 4Å | 250 mg/mmol | Water Scavenger / Surface Catalyst |

| DMF or DMF/MeCN | Solvent (0.1 M) | Polar aprotic required |

Step-by-Step Procedure:

-

Activation:

-

Flame-dry 4Å Molecular Sieves under vacuum; cool under Argon.

-

Add DMF and 2-methylnonan-1-amine.

-

-

Base Addition:

-

Add

(powdered). Stir for 30 mins. The mixture will likely turn heterogeneous/cloudy.

-

-

Controlled Addition:

-

Add the Alkyl Halide (dissolved in minimal DMF) dropwise over 30 minutes.

-

Expert Tip: Do not dump the halide in all at once. High local concentration favors dialkylation.

-

-

Monitoring:

Purification & Analytical Validation

Purifying fatty amines is notoriously difficult due to "tailing" on silica gel.

Chromatography Strategy

-

Stationary Phase: Use Amine-functionalized Silica (e.g., KP-NH) if available.[8]

-

Standard Silica: You MUST pretreat the column or dope the eluent.

-

Eluent: Hexane/Ethyl Acetate + 1% Triethylamine (

) . -

The

caps the acidic silanol sites, preventing the product from sticking irreversibly.

-

Analytical Workflow (DOT)

Figure 2: Analytical validation workflow. Note: Ninhydrin stains primary amines dark purple/blue; secondary amines often stain faint orange/brown or not at all depending on heating.

Data Summary: Expected Outcomes

| Parameter | Method A (Reductive) | Method B (Direct Alkylation) |

| Selectivity (Mono:Di) | > 95 : 5 | ~ 85 : 15 |

| Yield | 80 - 95% | 60 - 75% |

| Reaction Time | 2 - 16 Hours | 12 - 24 Hours |

| Purification Ease | High (Clean profile) | Moderate (Separation required) |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[12][13][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][12][14][15] Studies on Direct and Indirect Reductive Amination Procedures.[12][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[13][14] [Link]

-

Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[16] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines. Organic Letters, 1(11), 1893–1896. [Link]

-

Biotage Application Note. (2023). Strategies for Purifying Organic Amines. Biotage Knowledge Base. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylnonan-1-amine

Welcome to the technical support center for the synthesis of 2-methylnonan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve final product yield. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to Synthetic Strategies

The synthesis of primary amines like 2-methylnonan-1-amine is a fundamental transformation in organic chemistry. Two common and effective strategies for this synthesis are Reductive Amination of the corresponding aldehyde (2-methylnonanal) and the Hofmann Rearrangement of the corresponding amide (2-methylnonanamide). Each method has its own set of advantages and potential challenges. This guide will focus on troubleshooting and optimizing these two primary routes.

Visualizing the Synthetic Pathways

To better understand the two main synthetic approaches, the following diagram illustrates the transformation of the starting material to the final product for both Reductive Amination and Hofmann Rearrangement.

Caption: Synthetic routes to 2-methylnonan-1-amine.

Troubleshooting Guide: Reductive Amination of 2-Methylnonanal

Reductive amination is a versatile one-pot reaction that involves the formation of an imine from an aldehyde or ketone and an amine, followed by its in-situ reduction.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

-

Inefficient Imine Formation: The initial equilibrium between the aldehyde and ammonia to form the imine can be unfavorable.[2]

-

Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. However, azeotropic drying is often preferred to minimize waste.[3]

-

-

Side Reactions of the Aldehyde: Aldehydes can undergo side reactions that compete with imine formation.

-

Aldol Condensation: Under basic or acidic conditions, 2-methylnonanal can self-condense.

-

Solution: Maintain a neutral or weakly acidic pH. The use of a mild acid catalyst like acetic acid can facilitate imine formation without promoting significant aldol condensation.[4]

-

-

Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can disproportionate. While 2-methylnonanal has alpha-hydrogens, related side reactions can still occur.

-

Solution: Avoid strongly basic conditions.

-

-

-

Reduction of the Starting Aldehyde: The reducing agent may reduce the starting aldehyde before it can form the imine.

-

Solution: Choose a reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective and its reactivity is pH-dependent, favoring imine reduction at neutral or slightly acidic pH.[2]

-

-

Over-alkylation of the Product: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced. This is a common issue in amine alkylations.[5][6]

-

Solution: Use a large excess of the ammonia source. This can be aqueous ammonia or an ammonium salt like ammonium acetate. By Le Chatelier's principle, a high concentration of ammonia will drive the equilibrium towards the formation of the primary amine.

-

Q2: I am observing the formation of a significant amount of 2-methylnonan-1-ol. How can I prevent this?

A2: The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting aldehyde.

-

Choice of Reducing Agent: As mentioned above, the choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common and inexpensive reducing agent, it can readily reduce aldehydes. It is better to use a milder and more selective reagent.

| Reducing Agent | Selectivity for Imine vs. Aldehyde | Typical Solvents | Key Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective.[4] |

| Sodium Cyanoborohydride (NaBH₃CN) | Good (pH dependent) | Methanol (MeOH), Ethanol (EtOH) | Effective at neutral or slightly acidic pH.[2] Can generate toxic cyanide byproducts during workup.[2] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Variable | Methanol, Ethanol, Ethyl Acetate | Can be very effective but may require optimization of catalyst, pressure, and temperature.[2] |

| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Prone to reducing the starting aldehyde. Best used in a stepwise procedure where the imine is pre-formed.[7] |

Q3: My purification is difficult, and I suspect the formation of secondary and tertiary amines. How can I confirm and mitigate this?

A3: The formation of di- and tri-alkylated amines is a common problem due to the newly formed primary amine being more nucleophilic than ammonia.[5]

-

Confirmation: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of higher molecular weight byproducts corresponding to the secondary and tertiary amines.

-

Mitigation:

-

Excess Ammonia: As stated before, using a significant excess of ammonia is the most straightforward way to minimize over-alkylation.

-

Stepwise Procedure: An alternative is to perform the reaction in a stepwise manner. First, form the imine by reacting 2-methylnonanal with ammonia, remove the water, and then add the reducing agent in a separate step.[4]

-

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to maximize the yield of 2-methylnonan-1-amine while minimizing side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve 2-methylnonanal (1 equivalent) in a suitable solvent like toluene or dichloromethane.

-

Imine Formation: Add a large excess of an ammonia source, such as a 7 M solution of ammonia in methanol (5-10 equivalents) or ammonium acetate (3-5 equivalents) along with a catalytic amount of acetic acid (0.1 equivalents).

-

Water Removal: Heat the reaction mixture to reflux to facilitate imine formation and azeotropically remove the water formed using the Dean-Stark trap. Monitor the reaction by TLC or GC to confirm the consumption of the starting aldehyde.

-

Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or GC. Once the imine is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude amine can be purified by distillation or column chromatography. For challenging purifications, consider forming a salt of the amine to facilitate isolation.[8]

Troubleshooting Guide: Hofmann Rearrangement of 2-Methylnonanamide

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one less carbon atom.[9][10] This is achieved by treating the amide with bromine and a strong base.[6][9]

Frequently Asked Questions (FAQs)

Q1: The yield of my Hofmann rearrangement is poor. What could be going wrong?

A1: Several factors can contribute to a low yield in a Hofmann rearrangement.

-

Incomplete N-bromination: The initial step is the deprotonation of the amide followed by reaction with bromine to form an N-bromoamide.[10][11]

-

Solution: Ensure the use of a sufficiently strong base (like sodium hydroxide) and the correct stoichiometry of bromine. The reaction is often performed at low temperatures to control the exotherm.

-

-

Side Reactions of the Isocyanate Intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate.[11][12] This intermediate is highly reactive and can undergo undesired reactions.

-

Urea Formation: The isocyanate can react with the product amine to form a urea derivative.

-

Polymerization: Isocyanates can polymerize, especially at higher temperatures.

-

Solution: Maintain careful temperature control throughout the reaction.

-

-

-

Incomplete Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of the isocyanate to a carbamic acid, which then spontaneously loses carbon dioxide to give the primary amine.[13]

-

Solution: Ensure sufficient water is present for the hydrolysis and that the conditions (often warming the reaction mixture) are suitable for decarboxylation.

-

Q2: I am isolating a significant amount of starting amide. What is the cause?

A2: Unreacted starting material indicates an incomplete reaction.

-

Insufficient Reagents: Check the stoichiometry of both the bromine and the base. At least two equivalents of base are required: one to deprotonate the amide and one to react with the bromine to form hypobromite.

-

Low Reaction Temperature: While the initial bromination is often done at low temperatures, the rearrangement step itself may require gentle warming to proceed at a reasonable rate.[11]

Experimental Protocol: Optimized Hofmann Rearrangement

This protocol provides a general procedure for the Hofmann rearrangement of 2-methylnonanamide.

-

Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a solution of sodium hydroxide (4 equivalents) in water.

-

Amide Addition: In a separate flask, dissolve 2-methylnonanamide (1 equivalent) in a suitable solvent like dioxane or THF and cool it in an ice bath.

-

Reaction: Slowly add the pre-cooled sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

-

Rearrangement: After the addition is complete, allow the mixture to stir at low temperature for a period, then slowly warm it to room temperature and then gently heat (e.g., to 50-70 °C) to promote the rearrangement and subsequent hydrolysis and decarboxylation. Monitor the reaction by TLC or GC for the disappearance of the starting amide.

-

Workup and Isolation: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can then be purified by distillation.

Purification Strategies for 2-Methylnonan-1-amine

The purification of amines can sometimes be challenging due to their basicity and potential for forming azeotropes.

-

Distillation: For volatile amines like 2-methylnonan-1-amine, fractional distillation under reduced pressure is often the most effective method for obtaining a high-purity product.[1]

-

Column Chromatography: If distillation is not feasible, column chromatography can be used.

-

Normal Phase (Silica Gel): Basic amines can interact strongly with acidic silica gel, leading to peak tailing and potential product loss.[14] To mitigate this, the mobile phase can be treated with a small amount of a competing amine like triethylamine or ammonia.[14] Alternatively, using a less acidic stationary phase like alumina or an amine-functionalized silica can be beneficial.[14]

-

Reversed-Phase: Reversed-phase chromatography can also be effective, particularly if the mobile phase is buffered at a high pH to keep the amine in its free-base form, which increases its retention.[14]

-

-

Acid-Base Extraction: A classic method for separating amines from neutral or acidic impurities is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[15]

-

Salt Formation and Crystallization: In some cases, the amine can be purified by forming a crystalline salt (e.g., hydrochloride or tartrate), which can be recrystallized to high purity. The free amine can then be regenerated by treatment with a base.[8]

Decision-Making Workflow for Troubleshooting Low Yield

The following diagram provides a logical workflow for diagnosing and addressing low yield issues in the synthesis of 2-methylnonan-1-amine.

Caption: Troubleshooting flowchart for low yield.

References

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

-

Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE. (URL: [Link])

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (URL: [Link])

-

Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (URL: [Link])

-

Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Reductive Amination - Wordpress. (URL: [Link])

-

Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (URL: [Link])

-

Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. (URL: [Link])

-

How do I purify ionizable organic amine compounds using flash column chromatography? (URL: [Link])

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

-

Reductive amination - Wikipedia. (URL: [Link])

-

24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (URL: [Link])

-

Preparation of Amines - Chemistry Steps. (URL: [Link])

-

Reductive Amination - Common Conditions. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hofmann Rearrangement Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]